molecular formula C10H12N4O2 B1387466 5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione CAS No. 1105195-82-1

5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione

Cat. No.: B1387466
CAS No.: 1105195-82-1
M. Wt: 220.23 g/mol
InChI Key: ILCHHQGAWJFUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family

Biochemical Analysis

Biochemical Properties

5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms . The interaction with PARP-1 inhibits its activity, leading to compromised DNA repair and increased susceptibility of cancer cells to DNA-damaging agents

Cellular Effects

The effects of 5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by disrupting the DNA repair process and promoting genomic instability . It also affects cell cycle progression, leading to cell cycle arrest at specific phases . Moreover, 5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione can modulate the expression of genes involved in cell survival, proliferation, and apoptosis, thereby altering cellular functions and responses.

Molecular Mechanism

The molecular mechanism of action of 5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione involves several key interactions at the molecular level. It binds to the active site of PARP-1, inhibiting its enzymatic activity and preventing the repair of DNA single-strand breaks . This inhibition leads to the accumulation of DNA damage, triggering cell death pathways such as apoptosis . Additionally, this compound may interact with other enzymes and proteins, modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of DNA repair and persistent genomic instability in cancer cells .

Dosage Effects in Animal Models

The effects of 5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits PARP-1 activity, leading to enhanced sensitivity of cancer cells to DNA-damaging agents . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes enzymatic transformations to form active metabolites These metabolites may further interact with cellular targets, contributing to the compound’s overall biochemical effects

Transport and Distribution

The transport and distribution of 5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it is distributed to various cellular compartments, including the nucleus, where it exerts its effects on DNA repair and gene expression . The localization and accumulation of the compound within specific tissues and organs also influence its therapeutic potential and toxicity profile.

Subcellular Localization

The subcellular localization of 5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its efficacy in inhibiting DNA repair and inducing apoptosis . Understanding the subcellular localization mechanisms can provide insights into optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide in butanol . This reaction leads to the formation of the desired pyrido[2,3-d]pyrimidine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced pyrido[2,3-d]pyrimidine derivatives.

Scientific Research Applications

5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapies.

Properties

IUPAC Name

5-amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-5-4-12-8-6(7(5)11)9(15)14(3)10(16)13(8)2/h4H,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCHHQGAWJFUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1N)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione
Reactant of Route 2
Reactant of Route 2
5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione
Reactant of Route 3
Reactant of Route 3
5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione
Reactant of Route 4
Reactant of Route 4
5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione
Reactant of Route 5
Reactant of Route 5
5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione
Reactant of Route 6
5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.